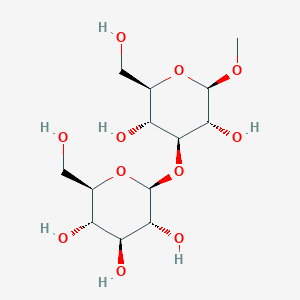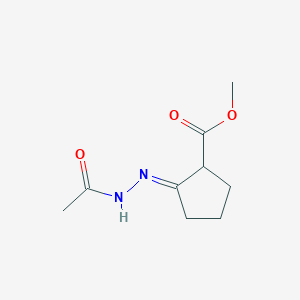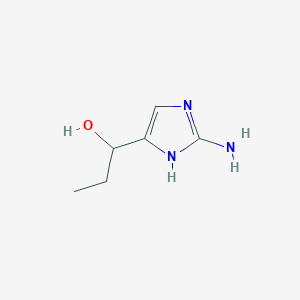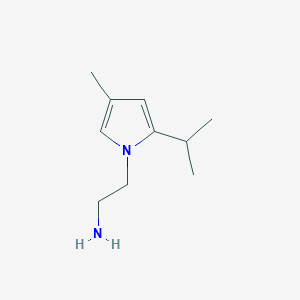
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound, also known as 4-IPEA, has been studied for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
作用机制
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves its ability to activate certain receptors in the brain, known as trace amine-associated receptors (TAARs). These receptors are involved in the regulation of dopamine and other neurotransmitters, which are important for the proper functioning of the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine can have a number of biochemical and physiological effects. These include increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its ability to selectively activate certain receptors in the brain, allowing researchers to study the effects of specific neurotransmitters and their receptors. However, one limitation of using this compound is that it is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.
未来方向
There are many potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could help to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies could be conducted to determine whether this compound has any potential side effects or interactions with other drugs.
合成方法
The synthesis method for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves several steps. First, 2-pyrrolidone is reacted with isopropylmagnesium bromide to form 2-isopropylpyrrolidine. Next, this compound is reacted with methyl iodide to form 2-isopropyl-4-methylpyrrolidine. Finally, this compound is reacted with ethylamine to form 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine.
科学研究应用
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can activate certain receptors in the brain that are involved in the regulation of dopamine and other neurotransmitters.
属性
CAS 编号 |
141030-97-9 |
|---|---|
产品名称 |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine |
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC 名称 |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C10H18N2/c1-8(2)10-6-9(3)7-12(10)5-4-11/h6-8H,4-5,11H2,1-3H3 |
InChI 键 |
HXASMZYQKSSMEJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
规范 SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
同义词 |
1H-Pyrrole-1-ethanamine,4-methyl-2-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

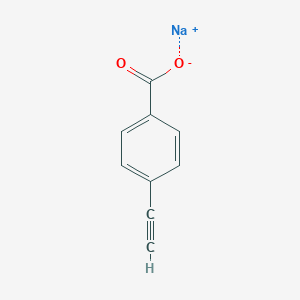
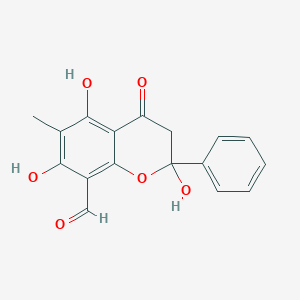
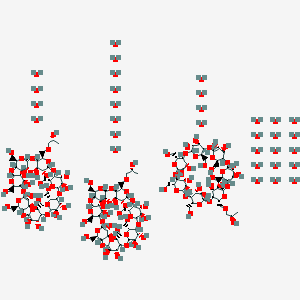
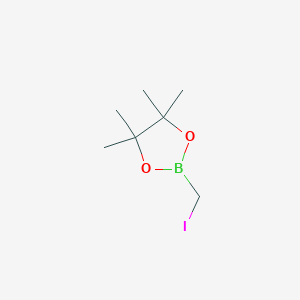
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)

